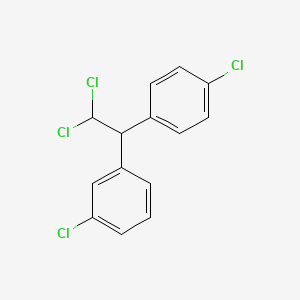
m,p'-DDD
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(m-Chlorophenyl)-2-(p-chlorophenyl)-1,1-dichloroethane is a diarylmethane.
Applications De Recherche Scientifique
Toxicological Studies
m,p'-DDD has been studied extensively for its toxic effects on human health and ecosystems. It is important to understand these effects to assess risks associated with exposure.
- Acute Toxicity : Research indicates that this compound exhibits significant acute toxicity in various animal models. For instance, a study noted that exposure to doses of 43 mg/kg-day resulted in body weight depression and suggested myocardial necrosis in male mice, although the findings were not statistically significant .
- Neurodevelopmental Effects : Animal studies have shown that this compound can disrupt neurodevelopment. Specifically, exposure during critical developmental periods has been linked to increased spontaneous motor activity and altered muscarinic acetylcholine receptor densities in the brain . These changes may have implications for behavioral outcomes later in life.
- Endocrine Disruption : There is evidence that this compound can affect endocrine function. Studies have reported altered plasma glucocorticoids and thyroid hormone levels in animal models exposed to related compounds .
Environmental Impact
The environmental persistence of this compound raises concerns about its long-term effects on ecosystems.
- Soil and Water Contamination : this compound is known to be persistent in soil and aquatic environments. Its resistance to degradation can lead to bioaccumulation in the food chain, posing risks to wildlife and potentially entering human food sources .
- Ecotoxicology : Various studies have assessed the impact of this compound on non-target organisms. For example, it has been shown to affect fish populations by disrupting reproductive systems and causing developmental abnormalities .
Potential Therapeutic Uses
Despite its negative connotations as a pesticide, there are emerging areas of research exploring potential therapeutic applications of this compound.
- Anticancer Research : Some studies have investigated the cytotoxic properties of this compound against cancer cell lines. The compound's ability to induce apoptosis in certain cancer cells suggests it could be a candidate for further research in oncology .
- Pharmacological Studies : The interaction of this compound with various biological pathways has prompted investigations into its pharmacological potential. Understanding these interactions may lead to novel therapeutic strategies, particularly in treating diseases influenced by endocrine disruption .
Case Studies and Research Findings
Several case studies highlight the implications of this compound exposure:
Propriétés
Numéro CAS |
4329-12-8 |
|---|---|
Formule moléculaire |
C14H10Cl4 |
Poids moléculaire |
320 g/mol |
Nom IUPAC |
1-chloro-3-[2,2-dichloro-1-(4-chlorophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H10Cl4/c15-11-6-4-9(5-7-11)13(14(17)18)10-2-1-3-12(16)8-10/h1-8,13-14H |
Clé InChI |
SMFZKOLFXRQOIX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C(C2=CC=C(C=C2)Cl)C(Cl)Cl |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C(C2=CC=C(C=C2)Cl)C(Cl)Cl |
Apparence |
Solid powder |
Key on ui other cas no. |
4329-12-8 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
m,p'-DDD |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















